molecular formula C17H24ClN3O2 B2541303 N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide CAS No. 2190365-50-3

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Cat. No.: B2541303
CAS No.: 2190365-50-3
M. Wt: 337.85
InChI Key: DIVZXINVUYZZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(5-chloro-2-methoxyphenyl)butanamide” involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.


Chemical Reactions Analysis

The synthesis of piperazine derivatives, which might be related to your compound, includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating the diverse synthetic potential and structural variety within similar chemical frameworks (Özer et al., 2009).

Mechanism and Stereochemistry

  • Research on the mechanism and stereochemistry involved in forming β-lactam derivatives from diazepine compounds highlighted the stereochemical outcomes and synthetic pathways. This study provides insight into the complex reactions and potential applications of diazepine derivatives in creating therapeutically relevant compounds (Wang et al., 2001).

Antitumor Activity

  • Another study explored the synthesis of imidazotetrazines, a novel broad-spectrum antitumor agent. This research demonstrates the potential therapeutic applications of complex heterocyclic compounds, which may share conceptual relevance with the study of diazepane derivatives (Stevens et al., 1984).

Chemoselectivity in Synthesis

  • A synthesis approach utilizing rhodium(II) carbenoids derived from N-(2-diazo-3-oxobutyryl)-L-phenylalanine esters explored chemoselectivity, offering insights into the synthetic versatility of compounds that could be structurally or functionally related to diazepane derivatives (Zaragoza, 1995).

Mechanism of Action

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-23-16-7-6-13(18)12-15(16)19-17(22)21-9-3-8-20(10-11-21)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZXINVUYZZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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